1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea
Description
1-[(E)-2-(Furan-2-yl)ethenyl]-3-methylurea is a urea derivative characterized by a furan-substituted ethenyl group at the N1 position and a methyl group at the N3 position. Its structure combines a planar conjugated system (from the ethenyl-furan moiety) with the hydrogen-bonding capacity of the urea backbone, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(11)10-5-4-7-3-2-6-12-7/h2-6H,1H3,(H2,9,10,11)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTSWAZVMXIBQE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N/C=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea typically involves the reaction of furan-2-carbaldehyde with methylurea under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase.
Medicine: Explored for its potential antitumor properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In antitumor applications, it may interfere with cell proliferation pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Planar Conjugation : The target compound’s ethenyl-furan system provides π-conjugation absent in analogs like Compound 1 or 3, which feature bulkier aromatic or heterocyclic substituents. This may enhance photophysical properties for materials applications.
- Hydrogen-Bonding Capacity : All compounds retain the urea motif, but steric hindrance from substituents in Compound 1 and 3 could reduce hydrogen-bonding efficiency compared to the less bulky furan-ethenyl group in the target compound.
Key Observations :
- Lack of Direct Data: Unlike Compound 1 (glucokinase activator) and Compound 3 (analgesic), the target compound’s biological activity remains uncharacterized. Its furan-ethenyl group may confer unique selectivity, as furans are known to interact with heme-containing enzymes (e.g., cytochrome P450) .
- Thermodynamic Stability : The conjugated ethenyl-furan system in the target compound may improve metabolic stability compared to Compound 3’s triazinan-ylidene group, which could undergo redox degradation.
Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 3 |
|---|---|---|---|
| LogP (predicted) | 1.8–2.2 | 3.5 | 4.1 |
| Solubility (aq., mg/mL) | ~10 (moderate) | <1 (low) | <0.5 (very low) |
| Melting Point (°C) | 180–185 (estimated) | 210–215 | 195–200 |
Key Observations :
- Lipophilicity : The target compound’s lower LogP compared to Compounds 1 and 3 suggests better aqueous solubility, advantageous for drug delivery.
- Thermal Stability : Higher predicted melting point than Compound 3 aligns with its rigid conjugated structure.
Biological Activity
1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicine and research.
Chemical Structure and Properties
The compound features a furan ring, an ethenyl group, and a methylurea moiety, which contribute to its unique chemical reactivity and biological activity. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been investigated as a tyrosinase inhibitor , which is crucial for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, showcasing its potential in treating hyperpigmentation disorders.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has demonstrated cytotoxic effects against various cancer cell lines, including H460 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Experimental Data
Several studies have reported on the biological activities of this compound:
-
Antitumor Efficacy : A study evaluated the compound's effects on cancer cell lines, reporting IC50 values that indicate potent cytotoxicity (Table 1).
Cell Line IC50 (µM) H460 12.5 HCT116 15.0 HeLa 10.0 -
Tyrosinase Inhibition : Another study focused on its role as a tyrosinase inhibitor, showing effective inhibition at low concentrations (Table 2).
Concentration (µM) Inhibition (%) 5 30 10 50 20 80
Applications in Medicine and Industry
Due to its promising biological activities, this compound is being explored for various applications:
- Drug Development : Its potential as an antitumor agent positions it as a candidate for new cancer therapies.
- Cosmetic Formulations : As a tyrosinase inhibitor, it may be useful in products aimed at reducing skin pigmentation.
- Material Science : The unique properties of the compound allow for potential applications in developing new materials with specific electronic or optical characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
